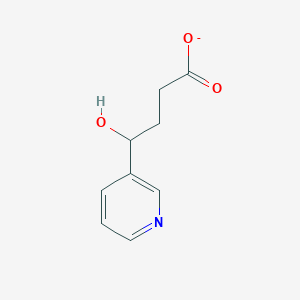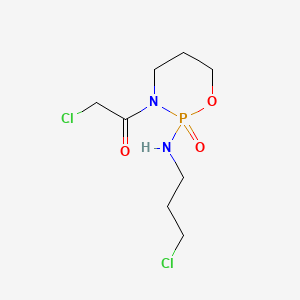
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-chloropropylamine with a suitable oxazaphosphinan precursor under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus compound with flame retardant properties.
Tris(2-chloropropyl) phosphate: Similar in structure but with different substituents, used in similar applications.
Uniqueness
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxazaphosphinan ring structure differentiates it from other organophosphorus compounds, providing unique properties for research and industrial use.
Propriétés
Formule moléculaire |
C8H15Cl2N2O3P |
|---|---|
Poids moléculaire |
289.09 g/mol |
Nom IUPAC |
2-chloro-1-[2-(3-chloropropylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
InChI |
InChI=1S/C8H15Cl2N2O3P/c9-3-1-4-11-16(14)12(8(13)7-10)5-2-6-15-16/h1-7H2,(H,11,14) |
Clé InChI |
PGBZHLAKXXYSHP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(P(=O)(OC1)NCCCCl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
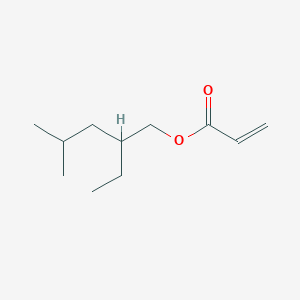
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
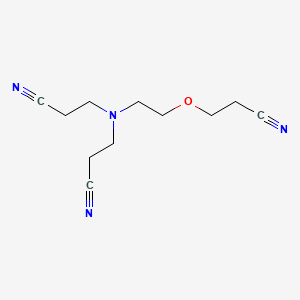
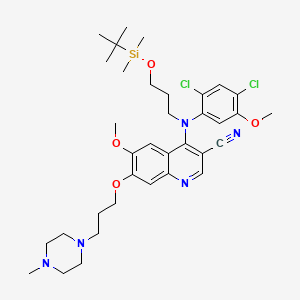
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
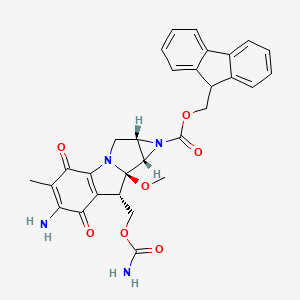
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
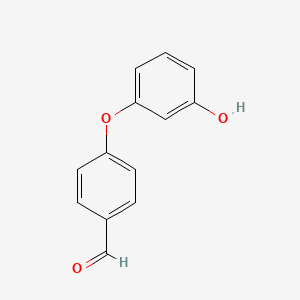
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
